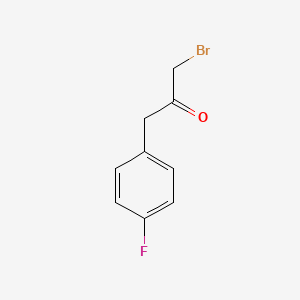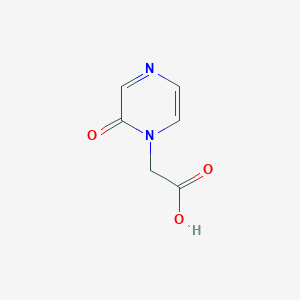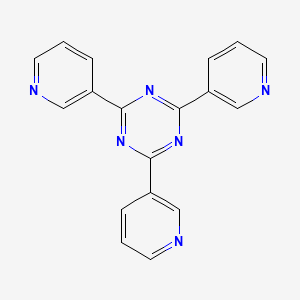
2,4,6-tris(3-pyridyl)-1,3,5-triazine
描述
2,4,6-tris(3-pyridyl)-1,3,5-triazine is a heterocyclic compound that features three pyridine rings attached to a triazine core. This compound is known for its unique structural properties and its ability to form stable complexes with various metal ions. It is widely used in coordination chemistry and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(3-pyridyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with ammonia in the presence of a catalyst. The reaction is carried out under high temperature and pressure to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
化学反应分析
Types of Reactions
2,4,6-tris(3-pyridyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution can introduce various functional groups onto the pyridine rings.
科学研究应用
2,4,6-tris(3-pyridyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism by which 2,4,6-tris(3-pyridyl)-1,3,5-triazine exerts its effects is primarily through its ability to form coordination complexes with metal ions. The triazine core and pyridine rings provide multiple binding sites, allowing for strong and stable interactions with metals. These interactions can influence the electronic properties of the metal ions, making the compound useful in various catalytic and redox processes.
相似化合物的比较
Similar Compounds
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Similar in structure but with pyridine rings attached at different positions.
2,4,6-tris(4-pyridyl)-1,3,5-triazine: Another structural isomer with different properties.
Uniqueness
2,4,6-tris(3-pyridyl)-1,3,5-triazine is unique due to the specific positioning of the pyridine rings, which influences its binding properties and reactivity. This makes it particularly useful in forming stable metal complexes and in applications requiring precise control over electronic properties.
属性
IUPAC Name |
2,4,6-tripyridin-3-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSYDSDIRAXTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-tpt interact with metal ions, and what structural motifs are commonly observed?
A1: 3-tpt coordinates to metal ions through its nitrogen atoms present in both the pyridine and triazine rings. This allows 3-tpt to act as a tridentate ligand, bridging multiple metal centers. This bridging capability, combined with its rigid structure, often leads to the formation of porous frameworks with diverse architectures. For example, 3-tpt forms a 3D framework with dimeric Cd2(OCO)2 units, creating a CdS net topology when combined with certain isophthalic acid derivatives. [] In another instance, it assembles with dicopper(II) units to create either zig-zag or helical chains, depending on the ancillary ligands used. []
Q2: The research mentions "synergistic effects" involving 3-tpt. Can you elaborate on this?
A2: In Cd-MOF-4, a framework built with 3-tpt and 5-hydroxyisophthalic acid, the open hydroxyl groups of the acid and the pyridyl groups of 3-tpt act synergistically. [] This cooperative interaction enables post-synthetic modification with Eu3+ ions, resulting in a material that functions as a highly selective luminescent probe for Fe3+ ions. [] This highlights how combining 3-tpt with other ligands can lead to emergent properties beneficial for sensing applications.
Q3: Are there specific advantages to using 3-tpt compared to its isomer, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt)?
A3: While both 3-tpt and 4-tpt are commonly employed in MOF synthesis, their structural differences influence the resulting frameworks. One study directly compared their coordination behavior with Fe(II) and Co(II) ions. [] Interestingly, 3-tpt led to the formation of a distinct 3D framework topology with Co(II) compared to the isostructural frameworks obtained with 4-tpt and Fe(II). [] This suggests that 3-tpt might offer greater flexibility or unique coordination geometries compared to its isomer in specific cases.
Q4: What potential applications have been explored for materials incorporating 3-tpt?
A4: Beyond its structural role, the incorporation of 3-tpt into MOFs has shown promise in various applications:
- Luminescence Sensing: As mentioned earlier, the Eu3+ functionalized Cd-MOF-4 demonstrates selective and sensitive detection of Fe3+ ions through luminescence quenching. []
- Supramolecular Recognition: A Cd-based coordination polymer featuring 3-tpt exhibited specific recognition and structural transformations in the presence of benzene and its homologues, suggesting potential for sensing applications. []
- Selective Encapsulation: The helical chains formed in {(C6H6)1.5}∞ create channels that selectively enclathrate benzene molecules, highlighting the potential for selective gas storage or separation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



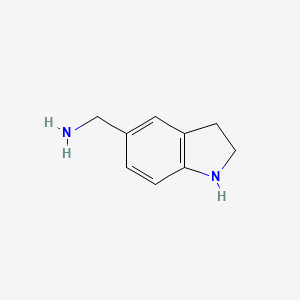
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B3266304.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3266308.png)
![4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B3266313.png)
![N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B3266316.png)
![N-ethyl-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3266323.png)

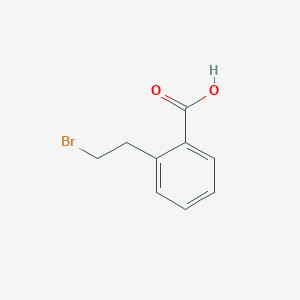

![2-[(4-Methanesulfonylphenyl)amino]acetic acid](/img/structure/B3266352.png)
